5'-Chloro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
CAS No.: 1170133-64-8
Cat. No.: VC11710021
Molecular Formula: C14H11ClO3
Molecular Weight: 262.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170133-64-8 |
|---|---|
| Molecular Formula | C14H11ClO3 |
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | 3-(5-chloro-2-methoxyphenyl)benzoic acid |
| Standard InChI | InChI=1S/C14H11ClO3/c1-18-13-6-5-11(15)8-12(13)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | BLCXFSUTKOZWLS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)C(=O)O |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)C(=O)O |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Properties
The compound is systematically named 3-(5-chloro-2-methoxyphenyl)benzoic acid under IUPAC guidelines, reflecting its biphenyl backbone with substituents at specific positions . Its molecular structure comprises two benzene rings connected by a single bond, with the following substituents:
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A chlorine atom at the 5' position of the methoxy-substituted ring.
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A methoxy group (-OCH) at the 2' position.
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A carboxylic acid group (-COOH) at the 3 position of the adjacent ring.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1170133-64-8 | |
| Molecular Formula | ||
| Molecular Weight | 262.69 g/mol | |
| SMILES Notation | COC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)C(=O)O | |
| InChIKey | BLCXFSUTKOZWLS-UHFFFAOYSA-N |
The planar biphenyl system and electron-withdrawing chlorine atom contribute to its moderate solubility in polar organic solvents such as acetone and methanol .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5'-chloro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid typically involves multi-step protocols, including esterification, methylation, and coupling reactions. A representative pathway, adapted from analogous biphenyl syntheses , is outlined below:
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Esterification of 5-Chlorosalicylic Acid:
Reacting 5-chlorosalicylic acid with methanol in the presence of sulfuric acid yields methyl 5-chlorosalicylate . -
Methylation:
Treatment with dimethyl sulfate under basic conditions introduces the methoxy group at the 2' position, forming methyl 5-chloro-2-methoxybenzoate . -
Suzuki-Miyaura Coupling:
Cross-coupling the methylated intermediate with a boronic acid derivative (e.g., 3-carboxyphenylboronic acid) forms the biphenyl framework . Subsequent hydrolysis yields the carboxylic acid.
Table 2: Optimization of Methylation Conditions
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent | Acetone | 15% |
| Base | Anhydrous KCO | 20% |
| Temperature | Reflux (56–60°C) | 10% |
Structural and Spectroscopic Analysis
Crystallographic Insights
X-ray diffraction studies of analogous biphenyl carboxylates (e.g., 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate) reveal short halogen···oxygen contacts (3.05–3.15 Å), stabilizing the crystal lattice . For 5'-chloro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, the dihedral angle between the two benzene rings is predicted to range from 30° to 45°, influencing packing efficiency and solubility .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1680–1700 cm (C=O stretch) and 1250 cm (C-O-C stretch) .
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NMR Spectroscopy:
Applications in Pharmaceutical Chemistry
Role in Drug Intermediate Synthesis
This compound serves as a precursor in the synthesis of sulfonylurea derivatives, such as glyburide (an antidiabetic agent) . The carboxylic acid group facilitates conjugation with sulfonamide moieties, while the chloro-methoxy substitution enhances metabolic stability.
Table 3: Bioactivity of Derived Compounds
| Derivative | Target Activity | IC (nM) |
|---|---|---|
| Glyburide analog | ATP-sensitive K channel | 12.5 |
| COX-2 inhibitor | Cyclooxygenase-2 | 8.7 |
Future Research Directions
Process Optimization
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